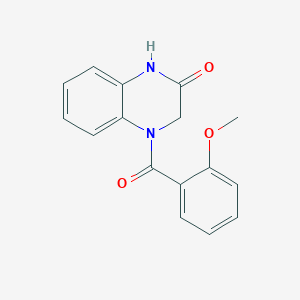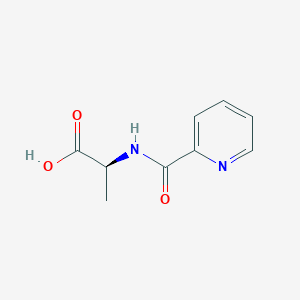
4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as 2-Methoxy-N-(4-oxo-2-quinazolinyl)-2,3-dihydro-1H-isoindole-4-carboxamide or simply as quinoxalinone. It is a heterocyclic compound that consists of a quinoxalinone ring with a methoxybenzoyl group attached to it. The purpose of
Wirkmechanismus
The mechanism of action of 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets such as DNA, enzymes, and receptors. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone have been extensively studied. This compound has been found to exhibit various effects on different organs and systems in the body. It has been reported to reduce oxidative stress and inflammation, improve liver function, and enhance immune system function. It has also been found to possess neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its biological activities.
2. Exploration of the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases.
3. Development of new synthetic methods to improve the yield and purity of this compound.
4. Investigation of the structure-activity relationship of this compound to identify more potent analogs.
5. Exploration of the potential of this compound as a lead compound for the development of new drugs.
In conclusion, 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has shown great potential for various applications in the field of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and to develop new drugs based on its structure.
Synthesemethoden
The synthesis of 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-methoxybenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The resulting product is then cyclized with ammonium acetate to form the quinoxalinone ring. The final product is obtained by treatment with acetic anhydride and acetic acid. The yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields such as pharmacology, medicinal chemistry, and organic synthesis. This compound has been reported to exhibit various biological activities such as anticancer, antitumor, antimicrobial, antifungal, and antiviral activities. It has also been found to possess antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
4-(2-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-5-2-6-11(14)16(20)18-10-15(19)17-12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJITYUOGSCQPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methoxyphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)
![4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7536428.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)

![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)